4-Azaspiro[2.5]octane-5,7-dione
Overview
Description
Synthesis Analysis
The synthesis method of a 4, 7-diazaspiro [2.5] octane compound takes a derivative of 4-methoxybenzyl (1- (hydroxymethyl) cyclopropyl) carbamate as a raw material and obtains the 4, 7-diazaspiro [2.5] octane compound through substitution, addition of a protective group, esterification, re-substitution and deprotection .Molecular Structure Analysis
The molecular formula of 4-Azaspiro[2.5]octane-5,7-dione is C7H9NO2 . It has a molecular weight of 139.15 .Chemical Reactions Analysis
The compound is synthesized by reacting a ketone with a nitroalkene in the presence of a Lewis acid catalyst.Physical And Chemical Properties Analysis
The boiling point of 4-Azaspiro[2.5]octane-5,7-dione is predicted to be 398.9±35.0 °C . The density is predicted to be 1.27±0.1 g/cm3 . The pKa is predicted to be 11.47±0.20 .Scientific Research Applications
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Synthesis of 2-azaspiro[3.4]octane
- Application : This compound is synthesized through an annulation strategy. Three successful routes for the synthesis were developed .
- Method : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
- Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
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Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones
- Application : These compounds show anticancer activity. The lead compound was optimized for better efficacy .
- Method : A series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized through a key step of metal-catalyzed cascade cyclization .
- Results : Preliminary antiproliferative tests have shown that the anticancer activities of acetyl-protected mannose-linked sulfonylazaspirodienone derivatives have been greatly improved .
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Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones
- Application : A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were designed and synthesized .
- Method : The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones .
- Results : Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
-
Synthesis of 2-azaspiro[3.4]octane
- Application : This compound is synthesized through an annulation strategy .
- Method : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
- Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-dione Derivatives
- Application : A series of novel 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones were designed and synthesized .
- Method : The key step is the metal-catalyzed oxidative cyclization of the amide to 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones .
- Results : Preliminary results showed that 15 compounds have moderate to potent activity against human lung cancer A549, human breast cancer MDA-MB-231, and human cervical cancer HeLa cancer cell lines .
-
Facile synthesis of 2-azaspiro [3.4]octane
- Application : This compound is synthesized through an annulation strategy .
- Method : One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .
- Results : All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .
Safety And Hazards
properties
IUPAC Name |
4-azaspiro[2.5]octane-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-6(10)8-7(4-5)1-2-7/h1-4H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUDDRZYNHAITK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azaspiro[2.5]octane-5,7-dione | |
CAS RN |
1105663-34-0 | |
Record name | 4-azaspiro[2.5]octane-5,7-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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